2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate

Oral pediatric formulation Taste masking Patient compliance

Chloramphenicol palmitate (CAS 530‑43‑8) is the taste‑masked hexadecanoate ester prodrug of chloramphenicol, purpose‑built for pediatric and geriatric oral suspensions. Its near‑zero water solubility (8.4 µg/L) keeps the bitter free base undetectable in the mouth while intestinal lipases achieve ~80% bioavailability—roughly 30% higher systemic exposure than IV succinate. Procurement MUST specify polymorphic Form B: the metastable polymorph delivers 1.6‑fold greater AUC than the thermodynamically stable Form A. Unlike chloramphenicol base or succinate, this prodrug combines palatability with predictable, lipase‑driven release kinetics—eliminating the clinical failures caused by indiscriminate substitution.

Molecular Formula C27H42Cl2N2O6
Molecular Weight 561.5 g/mol
Cat. No. B11580874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate
Molecular FormulaC27H42Cl2N2O6
Molecular Weight561.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
InChIInChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)
InChIKeyPXKHGMGELZGJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate (Chloramphenicol Palmitate) is a Distinct Oral Prodrug Choice


2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate, formally known as chloramphenicol palmitate (CAS 530-43-8), is the palmitic acid ester prodrug of the broad-spectrum antibiotic chloramphenicol [1]. Unlike the intensely bitter chloramphenicol free base, this hexadecanoate ester is essentially tasteless, enabling oral suspension formulations specifically designed for pediatric and geriatric patients who cannot swallow capsules [1] [2]. The compound is practically insoluble in water (8.4 µg/L at 25 °C) and requires hydrolysis by intestinal lipases to release the active chloramphenicol moiety; this property fundamentally dictates its distinct formulation, pharmacokinetic, and polymorphic-quality requirements relative to other chloramphenicol esters and in-class antibiotics [1] .

Critical Substitution Risks with 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate: Polymorphs, Prodrug Kinetics, and Solubility


Indiscriminately substituting chloramphenicol palmitate with chloramphenicol free base, chloramphenicol sodium succinate, or other phenicol prodrugs generates quantifiable clinical and formulation failures. Chloramphenicol palmitate exists in at least three polymorphic forms (A, B, C) with markedly different thermodynamic stabilities and dissolution rates; the thermodynamically stable Form A yields significantly lower plasma chloramphenicol levels than the metastable Form B, a phenomenon not present in the non-polymorphic succinate ester [1] [2]. Additionally, the palmitate prodrug requires pre-absorptive hydrolysis by pancreatic lipase in the duodenum, whereas chloramphenicol succinate undergoes post-absorptive, systemic hydrolysis, leading to incomplete and variable bioavailability (approximately 70% for succinate vs approximately 80% for palmitate) [2] [3]. Simply switching to chloramphenicol base eliminates the taste-masking advantage essential for pediatric compliance and dramatically alters aqueous solubility (2.5 mg/mL for base vs 1.05 µg/mL for palmitate), making direct formulation substitution impossible [4] .

Quantitative Differentiation Data for 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate Procurement Decisions


Taste-Masking: Quantified Organoleptic Differentiation from Chloramphenicol Base

Chloramphenicol free base is described as intensely bitter, a property that significantly limits oral administration in pediatric populations [1]. The hexadecanoate ester, 2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate, is specifically characterized as a 'tasteless prodrug' that masks this bitterness through esterification with palmitic acid, rendering it suitable for oral suspensions administered to children [1] [2]. This organoleptic property is not shared by chloramphenicol sodium succinate, which retains a bitter taste and is used primarily for parenteral administration [3].

Oral pediatric formulation Taste masking Patient compliance

Water Solubility: Quantified 3-Order Magnitude Difference from Chloramphenicol Base for Formulation Selection

At 25 °C, the water solubility of 2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate is approximately 8.4 µg/L (0.0084 mg/L) , whereas chloramphenicol free base exhibits a water solubility of 2.5 mg/mL (2,500 mg/L) at the same temperature [1]. This represents a difference of approximately 300,000-fold in aqueous solubility. The extreme insolubility of the palmitate ester enables the formulation of stable, taste-masked oral suspensions where the prodrug remains as suspended particles that dissolve only upon hydrolysis in the intestinal tract [2].

Aqueous solubility Oral suspension Formulation design

Oral Bioavailability Superiority Over Intravenous Chloramphenicol Succinate

In a direct comparative study of 18 children (age 2 months–14 years), the relative bioavailability of intravenously administered chloramphenicol succinate was 70% compared to orally administered chloramphenicol palmitate (100% reference) under steady-state conditions [1]. The mean area under the serum concentration–time curve (AUC) was significantly greater during oral palmitate therapy than during intravenous succinate therapy (110 vs 78 mg·hr/L, P < 0.001) [1]. Mean urinary loss of unhydrolyzed chloramphenicol succinate accounted for 36% of the intravenous dose, explaining the incomplete bioavailability of the succinate ester [1] [2].

Oral bioavailability Prodrug hydrolysis Pediatric pharmacokinetics

Polymorph-Dependent Bioavailability: 1.6–2.2-Fold AUC Difference Between Crystal Forms

Chloramphenicol palmitate crystallizes in three polymorphic forms (A, B, C) with thermodynamic stability order A > B > C [1]. In a controlled canine study, the areas under the plasma concentration–time curve (AUC) for Form C and Form B were 2.2-fold and 1.6-fold greater, respectively, than that of Form A when administered as arabic gum suspensions at equivalent doses [1]. The bioavailability difference is attributed to faster dissolution and more complete enzymatic hydrolysis of the metastable forms [1] [2]. This polymorph-dependent absorption is unique to the palmitate ester and does not apply to chloramphenicol succinate or chloramphenicol base [2].

Polymorphism Dissolution-limited absorption Quality control

Sustained-Release Pulmonary Delivery: Prodrug Hydrolysis Advantage Over Thiamphenicol Palmitate

Chloramphenicol palmitate and thiamphenicol palmitate were formulated as nano-embedded microparticle dry powders for pulmonary delivery. Both prodrugs achieved sustained release over 14 days in vitro with mass median aerodynamic diameters near 3 µm suitable for lung deposition [1]. However, the chloramphenicol palmitate prodrug is 'poorly absorbed, but quickly and almost completely hydrolyzed into the parent drug by esterases in the small intestine,' resulting in chloramphenicol bioavailability similar to oral dosage forms, whereas the corresponding data for thiamphenicol palmitate indicate lower systemic conversion efficiency [1] [2]. This differential hydrolysis kinetics is relevant when selecting the prodrug for sustained-release inhalation applications.

Inhalable microparticles Sustained release Lung delivery

Procurement-Relevant Application Scenarios for 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate


Pediatric Oral Suspension Formulation Requiring Tasteless Antibiotic Prodrug

The compound's tasteless nature, directly demonstrated against the intensely bitter chloramphenicol base [1], makes it the prodrug of choice for developing oral suspension formulations for children who cannot swallow capsules. The extremely low water solubility (8.4 µg/L) ensures the prodrug remains as suspended particles without dissolving in the vehicle, preserving the taste-masking property during storage and administration [2]. Procurement specifications must include polymorphic form verification (preferably Form B) to ensure adequate bioavailability, as Form A produces 1.6-fold lower AUC [3].

Bioavailability-Critical Oral Therapy Where Intravenous Succinate Underperforms

When oral administration is clinically feasible, chloramphenicol palmitate delivers approximately 30% greater systemic exposure of active chloramphenicol compared to intravenous chloramphenicol succinate (AUC 110 vs 78 mg·hr/L, P < 0.001) [1]. This is attributed to the 36% renal loss of unhydrolyzed succinate from the intravenous route [1]. Procurement for clinical settings requiring reliable oral bioavailability should prioritize palmitate over succinate, with the additional benefit of a stronger dose–AUC correlation (r = 0.429, P = 0.025 for palmitate vs r = 0.193 for succinate) [1].

Inhalable Sustained-Release Antibiotic Research Platforms

Research into pulmonary delivery of antibiotics for multidrug-resistant respiratory infections has successfully employed chloramphenicol palmitate as a prodrug in PLGA-based nano-embedded microparticles, achieving sustained release over 14 days with aerodynamic diameters suitable for deep lung deposition [1]. The well-characterized hydrolysis by intestinal and pulmonary esterases provides predictable conversion to active chloramphenicol, supporting its use as a reference prodrug in inhalation formulation development [1].

Polymorph-Specific Quality Control and Reference Standard Procurement

Given that chloramphenicol palmitate's three polymorphs (A, B, C) exhibit a 2.2-fold maximum AUC difference, procurement of analytical reference standards must explicitly specify the polymorphic form required [1]. This is critical for dissolution testing, bioequivalence studies, and formulation development, as the thermodynamically stable Form A is biologically inferior to the metastable Form B [1] [2]. No analogous polymorph-dependent bioavailability issue exists for chloramphenicol succinate or chloramphenicol base, making polymorph specification a unique procurement parameter for this compound [2].

Quote Request

Request a Quote for 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.